molecular formula C13H19NO4S B2562723 Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate CAS No. 667437-85-6

Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate

Cat. No.: B2562723
CAS No.: 667437-85-6
M. Wt: 285.36
InChI Key: NVMYTFQCZHBAPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate typically involves the reaction of 5-amino-3-propylthiophene-2,4-dicarboxylic acid with diethyl carbonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to reflux .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
  • Diethyl 5-amino-3-ethylthiophene-2,4-dicarboxylate
  • Diethyl 5-amino-3-butylthiophene-2,4-dicarboxylate

Uniqueness

Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-4-7-8-9(12(15)17-5-2)11(14)19-10(8)13(16)18-6-3/h4-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMYTFQCZHBAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1C(=O)OCC)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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